molecular formula C20H24N4O3S2 B11147275 5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide

5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide

Cat. No.: B11147275
M. Wt: 432.6 g/mol
InChI Key: JOKIHWDMBOSHLB-HNNXBMFYSA-N
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Description

2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is a complex organic compound that contains multiple functional groups, including an indole ring, a thiazole ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHOXY-1-METHYL-1H-INDOL-2-YL)FORMAMIDO]-N-(4-METHYL-1,3-THIAZOL-2-YL)-4-(METHYLSULFANYL)BUTANAMIDE is unique due to its combination of the indole and thiazole rings, along with the butanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[(2S)-4-methylsulfanyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl]indole-2-carboxamide

InChI

InChI=1S/C20H24N4O3S2/c1-12-11-29-20(21-12)23-18(25)15(7-8-28-4)22-19(26)17-10-13-9-14(27-3)5-6-16(13)24(17)2/h5-6,9-11,15H,7-8H2,1-4H3,(H,22,26)(H,21,23,25)/t15-/m0/s1

InChI Key

JOKIHWDMBOSHLB-HNNXBMFYSA-N

Isomeric SMILES

CC1=CSC(=N1)NC(=O)[C@H](CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(CCSC)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

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